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molecular formula C4H7N5S B8754109 5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide CAS No. 21731-96-4

5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide

Cat. No. B8754109
M. Wt: 157.20 g/mol
InChI Key: FKESNZJQUNGGRC-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

The synthesis method of Example 1-(3) was applied. 3-Amino-1H-1,2,4-triazole (3.91 g), dimethylformamide (20 ml) and methyl isothiocyanate (3.41 g) were used as reagents. After the reaction, the resulting substance was removed by filtration and the filtrate was extracted with ethyl acetate, after which the obtained white solid was recrystallized from ethanol and ethyl acetate to give 1.34 g of yellow crystals (yield 18%).
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[CH3:7][N:8]=[C:9]=[S:10]>CN(C)C=O>[NH2:1][C:2]1[N:3]([C:9]([NH:8][CH3:7])=[S:10])[N:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
3.91 g
Type
reactant
Smiles
NC1=NNC=N1
Step Two
Name
Quantity
3.41 g
Type
reactant
Smiles
CN=C=S
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the resulting substance was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
after which the obtained white solid was recrystallized from ethanol and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NN1C(=S)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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